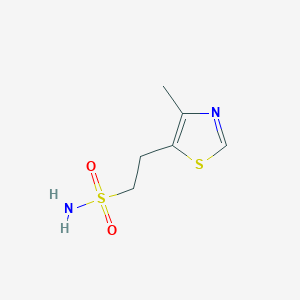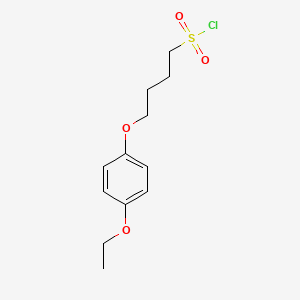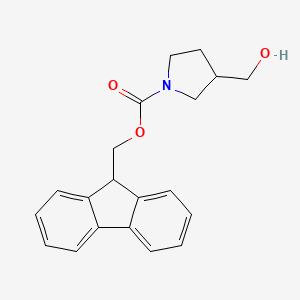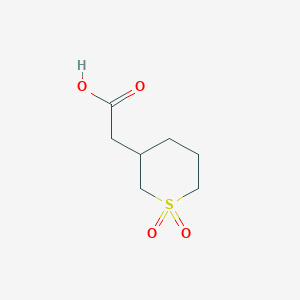![molecular formula C10H14N6 B1443973 8-哌嗪基-1-(1,2,4-三氮唑并[4,3-a]吡嗪-8-基)乙烷 CAS No. 1342502-41-3](/img/structure/B1443973.png)
8-哌嗪基-1-(1,2,4-三氮唑并[4,3-a]吡嗪-8-基)乙烷
描述
2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine is a useful research compound. Its molecular formula is C10H14N6 and its molecular weight is 218.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
杂环化合物的合成
杂环化合物的合成是药物化学的一个基本方面,因为它们在生物活性分子中很常见。1,2,4-三氮唑并[4,3-a]吡嗪衍生物在这个领域尤其重要。 它们是合成各种含氮杂环的关键中间体,这些杂环是许多具有巨大生物活性的天然产物的核心结构 .
药物的开发
1,2,4-三氮唑并[4,3-a]吡嗪家族中的化合物已被用于药物的开发。它们表现出一系列生物活性,包括作为各种酶和受体的反向激动剂和抑制剂。 这使它们在治疗心血管疾病、2型糖尿病和过度增殖性疾病等疾病中具有价值 .
抗癌研究
1,2,4-三氮唑并[4,3-a]吡嗪衍生物的结构特征使其能够与特定的靶受体相互作用,使其成为抗癌药物的潜在候选药物。 它们与参与癌细胞增殖的酶和受体形成稳定相互作用的能力可以被利用来开发新的抗癌药物 .
抗菌应用
这些化合物因其抑制各种细菌和真菌生长的能力而显示出作为抗菌剂的希望。 它们的结构多功能性允许开发新的抗菌药物,这些药物可能具有更少的副作用和耐药问题 .
镇痛和抗炎特性
1,2,4-三氮唑并[4,3-a]吡嗪的衍生物已因其镇痛和抗炎特性而被研究。 它们可以被设计为靶向参与疼痛和炎症的特定途径,为传统止痛药和抗炎药提供替代方案 .
材料科学应用
除了它们的生物学应用之外,这些化合物还在材料科学中得到了应用。 它们独特的化学性质使其可用于开发具有特定特性的新材料,例如增强的耐用性或导电性 .
作用机制
Target of Action
The primary targets of 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, making them important targets in cancer treatment .
Mode of Action
2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine interacts with its targets by binding to the c-Met and VEGFR-2 proteins . This binding inhibits the activity of these kinases, thereby disrupting the signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 kinases by 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine affects several biochemical pathways. These include pathways involved in cell growth, survival, and angiogenesis . The disruption of these pathways leads to the inhibition of tumor growth and progression .
Pharmacokinetics
The compound’s ability to inhibit c-met and vegfr-2 kinases suggests that it may have good bioavailability .
Result of Action
The result of the action of 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine is the inhibition of cell proliferation and induction of apoptosis in cancer cells . Specifically, it has been shown to inhibit the growth of A549 cells in a dose-dependent manner and induce late apoptosis of these cells .
Action Environment
The action of 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules in the cellular environment can affect the compound’s stability, efficacy, and action . .
生化分析
Biochemical Properties
2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with various enzymes, including those involved in metabolic pathways and signal transduction. The nature of these interactions often involves binding to active sites or allosteric sites, thereby modulating the activity of the enzymes. For instance, it has been shown to inhibit certain kinases, which are critical for cell signaling pathways .
Cellular Effects
The effects of 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine on cells are diverse and depend on the cell type and context. In cancer cell lines, it has demonstrated antiproliferative effects by inducing apoptosis and cell cycle arrest . Additionally, it influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism. These effects highlight its potential as a therapeutic agent in oncology .
Molecular Mechanism
At the molecular level, 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine exerts its effects through several mechanisms. It binds to specific biomolecules, including DNA and proteins, leading to changes in their structure and function. This binding can result in enzyme inhibition or activation, depending on the target. For example, it has been shown to inhibit DNA topoisomerase, an enzyme critical for DNA replication and transcription . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its efficacy and safety. In vitro studies have shown that it remains stable under physiological conditions for extended periods, but it may degrade under extreme pH or temperature conditions . Long-term exposure to the compound has been associated with sustained antiproliferative effects in cancer cell lines, indicating its potential for chronic therapeutic applications .
Dosage Effects in Animal Models
In animal models, the effects of 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine vary with dosage. At low doses, it has been observed to have minimal toxic effects while exerting therapeutic benefits, such as tumor growth inhibition . At higher doses, toxic effects, including hepatotoxicity and nephrotoxicity, have been reported . These findings underscore the importance of dose optimization in potential therapeutic applications.
Metabolic Pathways
2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have distinct biological activities and may contribute to the overall effects of the compound. Additionally, the compound can influence metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . The compound’s distribution is influenced by its physicochemical properties, including its solubility and lipophilicity .
Subcellular Localization
The subcellular localization of 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine is critical for its activity and function. It has been observed to localize in the nucleus, where it interacts with DNA and nuclear proteins . Additionally, it can be found in the cytoplasm, where it modulates various signaling pathways . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments .
属性
IUPAC Name |
8-(2-methylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6/c1-8-6-11-2-5-16(8)9-10-14-13-7-15(10)4-3-12-9/h3-4,7-8,11H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTFYKCTCDKRFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=NC=CN3C2=NN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-Bromo-n-[4-(dimethylamino)benzyl]acetamide](/img/structure/B1443900.png)

![tert-butyl N-[(2-bromophenyl)methyl]-N-cyclopropylcarbamate](/img/structure/B1443904.png)



![1-methyl-2-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B1443912.png)

